12-(1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one
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Overview
Description
12-(1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one is a complex organic compound with a unique structure that combines elements of quinoline and benzimidazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-(1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoline and benzimidazole precursors. These precursors are then subjected to a series of condensation and cyclization reactions under controlled conditions. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial synthesis often employs optimized reaction conditions, including the use of automated reactors and precise control of temperature and pressure to ensure consistent quality and high yield.
Chemical Reactions Analysis
Types of Reactions
12-(1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced quinoline or benzimidazole derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at specific positions on the quinoline or benzimidazole rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various hydrogenated forms of the original compound.
Scientific Research Applications
Chemistry
In chemistry, 12-(1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a subject of interest for pharmaceutical research.
Industry
In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 12-(1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Compounds with similar quinoline structures, such as chloroquine and quinine.
Benzimidazole derivatives: Compounds like albendazole and mebendazole, which share the benzimidazole core.
Uniqueness
What sets 12-(1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one apart is its combined structure of quinoline and benzimidazole, which imparts unique chemical and biological properties. This dual structure allows for a broader range of interactions and applications compared to compounds with only one of these cores.
Properties
Molecular Formula |
C27H30N4O |
---|---|
Molecular Weight |
426.6 g/mol |
IUPAC Name |
12-(1,2,2,4-tetramethyl-3,4-dihydroquinolin-6-yl)-3,4,5,12-tetrahydro-2H-benzimidazolo[2,1-b]quinazolin-1-one |
InChI |
InChI=1S/C27H30N4O/c1-16-15-27(2,3)30(4)21-13-12-17(14-18(16)21)25-24-20(9-7-11-23(24)32)29-26-28-19-8-5-6-10-22(19)31(25)26/h5-6,8,10,12-14,16,25H,7,9,11,15H2,1-4H3,(H,28,29) |
InChI Key |
FMTLDGNAGVCGTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N(C2=C1C=C(C=C2)C3C4=C(CCCC4=O)NC5=NC6=CC=CC=C6N35)C)(C)C |
Origin of Product |
United States |
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